Home > Products > Screening Compounds P27138 > N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine -

N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Catalog Number: EVT-8364321
CAS Number:
Molecular Formula: C13H19N5
Molecular Weight: 245.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic organic compound characterized by its unique structural features, which include a pyrrolo[2,3-d]pyrimidine core. This compound is recognized for its potential biological activities and applications in medicinal chemistry. Its chemical formula is C13H19N5C_{13}H_{19}N_{5}, and it has a molecular weight of approximately 245.33 g/mol .

Source and Classification

This compound is classified under heterocyclic compounds, which are known for their diverse range of biological activities. It is often utilized in drug development due to its potential therapeutic properties. The compound's structure consists of a fused ring system that includes both pyrrole and pyrimidine rings, contributing to its biological relevance .

Synthesis Analysis

Methods and Technical Details

The synthesis of N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves several synthetic steps starting from readily available precursors. A common synthetic route begins with the reaction of 4-isothiocyanato-4-methylpentan-2-one with propane-1,3-diamine to form a pyrimidopyrimidine-thione intermediate .

Key steps in the synthesis process may include:

  • Formation of intermediates: Utilizing various reagents to construct the necessary ring systems.
  • Purification: Techniques such as flash column chromatography are employed to isolate the final product.
  • Characterization: The final compound is characterized using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .
Molecular Structure Analysis

Structure and Data

The molecular structure of N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be represented by its SMILES notation: CC1CCNC[C@@H]1N(C)C1=C2C=CNC2=NC=N1. This notation reflects the stereochemistry at specific chiral centers within the molecule .

Molecular Data:

  • Molecular Formula: C13H19N5C_{13}H_{19}N_{5}
  • Molecular Weight: 245.33 g/mol
  • CAS Number: 477600-74-1
  • Purity: Greater than 95% .
Chemical Reactions Analysis

Reactions and Technical Details

N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can participate in various chemical reactions:

  1. Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction reactions can be performed with sodium borohydride or lithium aluminum hydride.
  3. Substitution: Nucleophilic substitution reactions allow nucleophiles to replace functional groups within the compound.
  4. Condensation: These reactions facilitate the formation of larger molecules by combining this compound with other reactants.

The choice of reagents and conditions significantly influences the outcomes of these reactions, including yields and purity of the products formed .

Mechanism of Action

Process and Data

The mechanism of action for N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine primarily involves its interaction with specific molecular targets such as enzymes or receptors. Notably, it has been shown to inhibit purine nucleoside phosphorylase, an enzyme crucial for purine metabolism. This inhibition may lead to altered cellular processes, making it a candidate for therapeutic applications in conditions related to purine metabolism .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine include:

  • Appearance: Typically presented as a light beige solid.
  • Solubility: Soluble in organic solvents like dimethylformamide and dichloromethane.

Chemical properties include:

  • Stability: The compound is stable under standard laboratory conditions but may require careful handling due to potential reactivity during synthesis or storage.

Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) are employed to assess purity and confirm identity .

Applications

Scientific Uses

N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific applications:

  1. Chemistry: It serves as a building block in synthesizing more complex molecules.
  2. Biology: The compound is under investigation for its anti-proliferative and cytotoxic effects against various cancer cell lines.
  3. Medicine: Ongoing research aims to explore its potential as a therapeutic agent targeting specific enzymes or receptors involved in disease pathways.
  4. Industry: It may find applications in developing new materials or as a precursor in synthesizing other valuable compounds .

This comprehensive analysis underscores the significance of N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine in various fields, particularly in medicinal chemistry and drug development.

Introduction to the Compound’s Pharmacological Context

Historical Development of Pyrrolopyrimidine-Based Therapeutics

Pyrrolo[2,3-d]pyrimidines emerged as privileged scaffolds in kinase inhibitor development due to their bioisosteric resemblance to purine nucleobases. Early exploration focused on their tyrosine kinase inhibitory properties, particularly in oncology targets like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). The scaffold’s structural plasticity permits substitutions at C4 and N7 positions, enabling tailored kinase selectivity profiles. Crucially, the 7H tautomer predominates under physiological conditions, enhancing membrane permeability while retaining high-affinity kinase binding through tripartite hydrogen bonding motifs [4].

Table 1: Evolution of Key Pyrrolopyrimidine-Based Therapeutics

CompoundPrimary TargetClinical ApplicationStructural Distinction
RuxolitinibJAK1/JAK2MyelofibrosisPyrazolopyrimidine core
TofacitinibJAK3/JAK1Rheumatoid Arthritis(3R,4R)-4-methylpiperidine at C4
AlpelisibPI3KαBreast CancerSulfonylmorpholine substituent
This scaffold derivativeJAK intermediateSynthetic precursorUnsubstituted N7, chiral piperidine

The incorporation of pyrrolopyrimidine into JAK inhibitors arose from systematic screening against interleukin-dependent signaling pathways. Researchers at Pfizer demonstrated that C4-aminated derivatives exhibited superior JAK3 potency over earlier aminopyrimidine leads, attributed to enhanced hinge-region binding entropy. This discovery positioned N7-unsubstituted pyrrolo[2,3-d]pyrimidines as optimal cores for next-generation immunomodulators [4] [6].

Role of Piperidine Derivatives in Medicinal Chemistry

Piperidine substructures confer three-dimensional complexity and pharmacokinetic optimization to drug molecules. The specific incorporation of 3-aminopiperidines—particularly 4-methyl substituted variants—introduces conformational restraint that enhances target selectivity. For N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, stereochemistry at C3 and C4 critically determines biological activity:

Table 2: Stereochemical Influence on Piperidine Pharmacophores

ConfigurationSynthetic AccessibilityBiological ConsequenceRepresentative Derivative
(3R,4R)Di-p-toluoyltartrate resolutionHigh-affinity JAK3 inhibition (Kd = 0.75 nM)Tofacitinib citrate active ingredient
(3S,4S)Chiral pool synthesis>100-fold reduced cellular potencyEVT-8223657 (dihydrochloride salt)
(3R,4S)/(3S,4R)Metathesis routeOff-target kinase binding (STE7/STE20 families)Research intermediates

The (3R,4R) stereoisomer exhibits ideal torsion angles for deep burial within JAK3's catalytic cleft, with the 4-methyl group occupying a hydrophobic subpocket. Quantum mechanical analyses reveal that methyl equatorial orientation in this isomer minimizes steric clash with Leu956 and Gly957 residues. Furthermore, the basic piperidine nitrogen (pKa ≈ 8.2) facilitates salt bridge formation with Asp967 in JAK proteins, while N-methylation prevents undesirable metabolic N-oxidation [5] [8].

Synthetic access to enantiopure piperidine precursors has evolved significantly. Early manufacturing employed chiral resolution of racemic 4-methyl-3-aminopyridine intermediates via diastereomeric salt formation. Modern approaches utilize ring-closing metathesis of Garner aldehyde derivatives or enzymatic transamination to install stereocenters with >99% ee, enabling kilogram-scale production of the pharmacologically preferred (3R,4R) isomer [4] .

Positioning as a Key Intermediate in Janus Kinase Inhibitor Synthesis

This piperidine-pyrrolopyrimidine hybrid serves as the penultimate intermediate in the synthesis of tofacitinib (CP-690,550), an FDA-approved JAK inhibitor. The compound’s primary synthetic utility stems from nucleophilic displacement of C4-chloro substituents on pyrrolopyrimidine cores, followed by N-methylation. Process chemistry optimizations have demonstrated that:

Table 3: Synthetic Pathway to Tofacitinib from Key Intermediate

StepReactionConditionsInnovation
1Nucleophilic aminationDIPEA, n-BuOH, 80-100°CChemoselectivity for C4 over C2 position
2Enantiomeric resolutionDi-p-toluoyl-D-tartaric acidIsolation of (3R,4R)-isomer in >99.5% ee
3Acylation3-oxo-3-ethoxypropanenitrile, TEAβ-ketonitrile side chain introduction
4Salt formationCitric acid, ethanol/waterCrystalline citrate salt for formulation

Structure-activity relationship (SAR) studies underscore this intermediate’s critical role:

  • Pyrrolopyrimidine N7-H: Essential for maintaining hinge-binding capacity; N7-alkylation diminishes JAK3 affinity by >100-fold
  • Piperidine N-methyl: Optimizes cellular permeability (logP 1.44) while preserving JAK isoform selectivity
  • C3 stereocenter: (R)-configuration enables vectorial alignment with catalytic lysine (K855)
  • C4 methyl group: Enhances oral bioavailability by reducing first-pass metabolism (methyl stereochemistry blocks CYP3A4 oxidation) [4]

The intermediate’s versatility extends beyond tofacitinib. Researchers have exploited its reactivity for developing JAK1-selective inhibitors through divergent derivatization:

  • Pyrrolidine analogs: Replacement with (R)-3-aminopyrrolidine yielded JAK1 IC₅₀ = 11 nM (versus 2.8 μM for JAK3)
  • Spirocyclic variants: 5-azaspiro[2.4]heptane incorporation maintained JAK1 potency while improving metabolic stability
  • Prodrug approaches: Esterification of the pyrrole nitrogen enhanced aqueous solubility for parenteral formulations [10]

Biochemical profiling across 354 kinases confirmed that derivatives from this intermediate maintain exceptional selectivity for JAK family kinases over unrelated kinase subfamilies. Molecular docking studies rationalize this selectivity: the planar pyrrolopyrimidine system forms conserved hydrogen bonds with hinge residues (Glu903, Leu905), while the piperidine moiety induces conformational distortion unique to JAK ATP-binding sites [4] [10].

Properties

Product Name

N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

IUPAC Name

N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Molecular Formula

C13H19N5

Molecular Weight

245.32 g/mol

InChI

InChI=1S/C13H19N5/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13/h4,6,8-9,11,14H,3,5,7H2,1-2H3,(H,15,16,17)

InChI Key

XRIARWQZLGCQDM-UHFFFAOYSA-N

Canonical SMILES

CC1CCNCC1N(C)C2=NC=NC3=C2C=CN3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.